Deoxoartemisinin Trimer vs. Paclitaxel: Superior Antitumor Potency in Oral Cancer Cell Line
The deoxoartemisinin trimer exhibits significantly greater antitumor potency than the standard chemotherapeutic agent paclitaxel in the YD-10B oral cancer cell line [1]. The IC50 value for the deoxoartemisinin trimer was 6.0 µM, compared to 13.1 µM for paclitaxel, representing a >2-fold increase in potency [2]. This trimer also outperformed 5-fluorouracil and cisplatin in the same study [3].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Deoxoartemisinin trimer: IC50 = 6.0 µM |
| Comparator Or Baseline | Paclitaxel: IC50 = 13.1 µM |
| Quantified Difference | Deoxoartemisinin trimer is 2.18 times more potent (lower IC50) than paclitaxel |
| Conditions | YD-10B human oral squamous cell carcinoma cell line, in vitro MTT assay |
Why This Matters
For researchers developing oral cancer therapies, this quantitative advantage suggests that deoxoartemisinin trimer or its optimized analogs may offer a more effective alternative to paclitaxel, potentially reducing required dosages and associated systemic toxicities.
- [1] Nam, W., Tak, J., Ryu, J. K., Jung, M., Yook, J. I., Kim, H. J., & Cha, I. H. (2007). Effects of artemisinin and its derivatives on growth inhibition and apoptosis of oral cancer cells. Head & Neck, 29(4), 335-340. View Source
- [2] Nam, W., Tak, J., Ryu, J. K., Jung, M., Yook, J. I., Kim, H. J., & Cha, I. H. (2007). Effects of artemisinin and its derivatives on growth inhibition and apoptosis of oral cancer cells. Head & Neck, 29(4), 335-340. View Source
- [3] Nam, W., Tak, J., Ryu, J. K., Jung, M., Yook, J. I., Kim, H. J., & Cha, I. H. (2007). Effects of artemisinin and its derivatives on growth inhibition and apoptosis of oral cancer cells. Head & Neck, 29(4), 335-340. View Source
